

# ilaprazole sodium potency loss during storage

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## Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

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## Why Does Ilaprazole Lose Potency?

Ilaprazole, the active pharmaceutical ingredient (API), is chemically unstable during storage and handling at room temperature. This degradation leads to a decrease in purity and an increase in specific impurities [1] [2].

- **The Problem:** Pure ilaprazole requires refrigerated storage at **5 °C (41 °F)** to maintain its stability and potency. When stored at room temperature ( $25 \pm 2$  °C) and relative humidity ( $65 \pm 5\%$ ), its purity is predicted to drop significantly [1] [2].
- **The Consequence:** This instability complicates formulation development, storage, and distribution, posing a significant challenge for researchers and manufacturers [1].

## A Solution: Ilaprazole/Xylitol Cocrystal

Research has demonstrated that forming a cocrystal with xylitol can dramatically improve the stability of ilaprazole. The table below compares the stability and dissolution performance of pure ilaprazole versus the ilaprazole/xylitol cocrystal [1] [2].

Property	Pure Ilaprazole	Ilaprazole/Xylitol Cocrystal
Storage Requirement	Requires 5°C refrigeration [1] [2]	Stable at $25 \pm 2$ °C & $65 \pm 5\%$ RH [1] [2]

Property	Pure Ilaprazole	Ilaprazole/Xylitol Cocrystal
Purity after 3 Months	Predicted to drop from 99.8% to ~90% [1] [2]	Remained at <b>99.8%</b> (from 99.75% initial) [1] [2]
Specific Impurity B after 3 Months	Predicted to rise from 0.032% to 2.28% [1] [2]	Remained at <b>0.03%</b> [1] [2]
Dissolution at pH 10 (15 min)	~32% released [1] [2]	~ <b>55%</b> released [1] [2]
Time for 100% Dissolution	60 minutes [1] [2]	<b>45 minutes</b> [1] [2]

## Experimental Protocol: Cocrystal Preparation via Slurry Method

This method is efficient and suitable for larger-scale production [2].

- **Charge Reactor:** Add 10 grams of Ilaprazole (Ila) and 4.2 grams of Xylitol (Xyl) in a 1:1 molar ratio to a 300 mL reactor [2].
- **Add Solvent:** Add 100 mL of Ethyl Acetate (EA) to the reactor [2].
- **Slurry Formation:** Stir the mixture at 200 rpm for approximately 28-36 hours. This allows cocrystal formation through solvent-mediated phase transformation [2].
- **Isolate Product:** Separate the solid product from the liquid using vacuum filtration [2].
- **Dry:** Dry the filtered product under vacuum at 30 °C for 16 hours to obtain the final 1:1 Ila/Xyl cocrystal [2].

## Analytical Methods for Confirmation and Monitoring

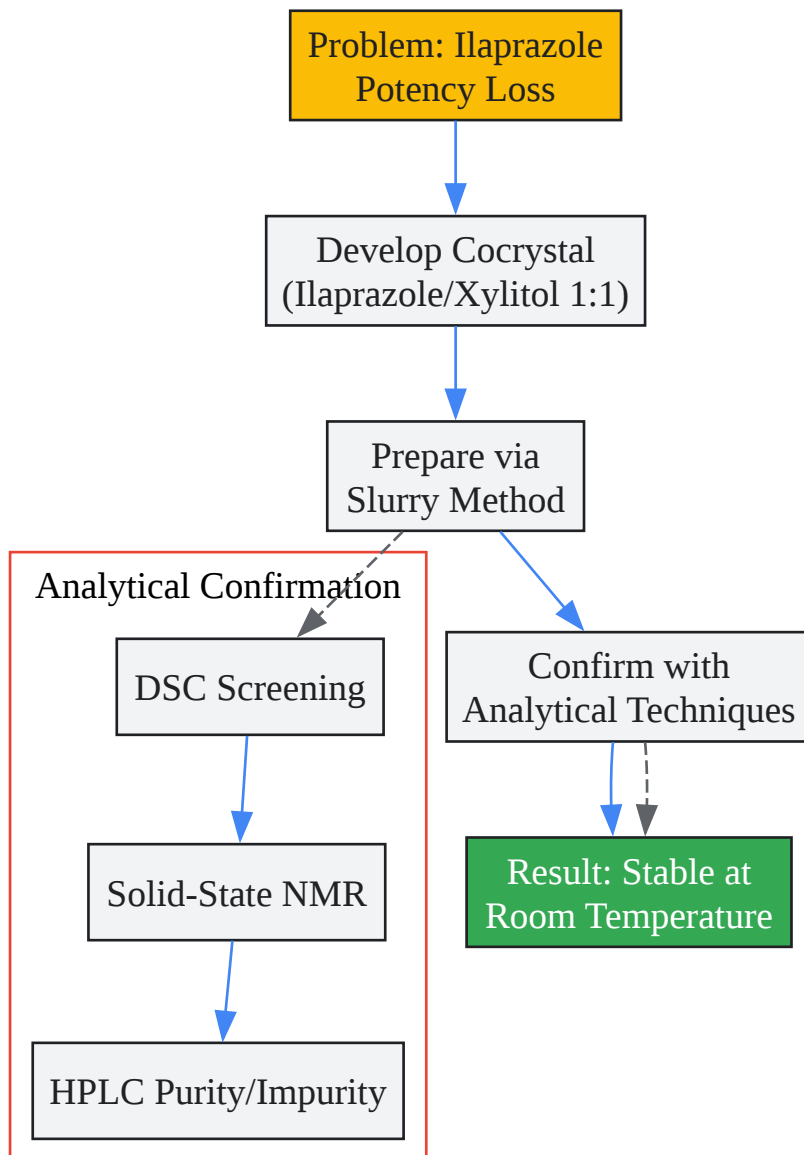
To confirm cocrystal formation and monitor stability, use these techniques:

- **Differential Scanning Calorimetry (DSC):** Use for initial cocrystal screening. A change in the melting point of the physical mixture compared to the individual components indicates potential cocrystal formation [2].
- **Solid-State NMR:** Use **Solid-state CP/MAS <sup>13</sup>C NMR** to confirm the cocrystal structure. This technique can show intermolecular hydrogen bonding and conformational changes in the solid state,

acting as a bridge between PXRD and single-crystal X-ray diffraction [2].

- **HPLC:** Use a validated stability-indicating High-Performance Liquid Chromatography method to monitor the purity of ilaprazole and the levels of specific impurities (e.g., Impurity B) over time. This is crucial for stability studies [3].

The following workflow summarizes the key steps involved in addressing ilaprazole instability:



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## Key Takeaways for Your Research

- **Primary Cause of Potency Loss:** The inherent chemical instability of the pure ilaprazole molecule at room temperature.
- **Recommended Solution:** Formulate ilaprazole as a **1:1 cocrystal with xylitol** to enable room-temperature storage and improve dissolution.
- **Verification:** Use a combination of DSC, solid-state NMR, and HPLC to confirm cocrystal formation and monitor stability.

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## References

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